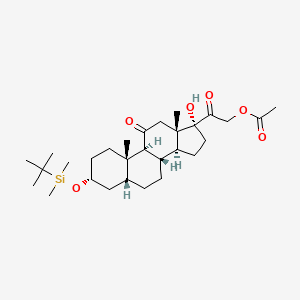

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3α,5β)-21-(Acetyloxy)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-17-hydroxy-pregnane-11,20-dione. This nomenclature precisely defines the stereochemical configuration at multiple chiral centers throughout the pregnane backbone. The molecular formula C29H48O6Si indicates the presence of twenty-nine carbon atoms, forty-eight hydrogen atoms, six oxygen atoms, and one silicon atom, resulting in a molecular weight of 520.77 atomic mass units.

The stereochemical designation (3α,5β) specifies the spatial arrangement of substituents at critical positions within the steroid nucleus. The 3α configuration indicates that the tert-butyldimethylsilyl protective group projects below the plane of the steroid ring system, while the 5β designation refers to the hydrogen atom orientation at the ring junction between the A and B rings of the steroid framework. This specific stereochemical arrangement is crucial for maintaining the biological activity profile associated with tetrahydrocortisone derivatives.

The pregnane-11,20-dione core structure establishes the fundamental ketosteroid framework characteristic of corticosteroid metabolites. The presence of ketone functionalities at positions 11 and 20 distinguishes this compound from its parent cortisone structure, where reduction has occurred at the 3-position to generate the corresponding alcohol functionality. The 17-hydroxy substitution maintains the essential structural feature required for corticosteroid activity, while the 21-acetyloxy group represents a common protective strategy employed in steroid synthesis.

Table 1: Stereochemical Configuration Parameters

| Position | Substituent | Configuration | Spatial Orientation |

|---|---|---|---|

| 3 | Silyl Ether | α | Below ring plane |

| 5 | Hydrogen | β | Above ring plane |

| 11 | Ketone | - | Planar |

| 17 | Hydroxyl | α | Below ring plane |

| 20 | Ketone | - | Planar |

| 21 | Acetoxy | - | Terminal side chain |

Comparative Analysis of Tetrahydrocortisone Derivative Frameworks

Tetrahydrocortisone derivatives represent a class of reduced corticosteroids that exhibit modified biological activities compared to their oxidized counterparts. The parent compound tetrahydrocortisol displays the molecular formula C21H34O5 and contains hydroxyl groups at positions 3α, 11β, 17α, and 21. In contrast, tetrahydrodeoxycortisol, with molecular formula C21H34O4, lacks the 11β-hydroxyl group entirely. These structural variations demonstrate the diversity possible within the tetrahydrocortisone family through selective hydroxylation patterns.

The incorporation of protective groups in 3α-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone represents a strategic approach to selective functionalization. The tert-butyldimethylsilyl group at the 3α position provides exceptional stability under basic conditions while remaining removable under acidic or fluoride-mediated conditions. This selectivity contrasts sharply with the trimethylsilyl ethers commonly employed in gas chromatographic analysis of steroids, which demonstrate lower stability and require milder reaction conditions for installation.

The 21-acetoxy group serves dual purposes in this derivative structure. Primarily, it functions as a protective group that prevents unwanted side reactions at the primary alcohol position during synthetic transformations. Additionally, the acetate ester modifies the physical properties of the molecule, including solubility characteristics and crystallization behavior. This modification strategy has proven particularly valuable in synthetic sequences targeting complex corticosteroid analogues.

Table 2: Comparative Molecular Properties of Tetrahydrocortisone Derivatives

| Compound | Molecular Formula | Molecular Weight | 3-Position | 11-Position | 21-Position |

|---|---|---|---|---|---|

| Tetrahydrocortisol | C21H34O5 | 366.5 | 3α-OH | 11β-OH | 21-OH |

| Tetrahydrodeoxycortisol | C21H34O4 | 350.5 | 3α-OH | 11-H | 21-OH |

| Tetrahydrodeoxycorticosterone | C21H34O3 | 334.5 | 3α-OH | 11-H | 21-OH |

| 3α-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone | C29H48O6Si | 520.77 | 3α-OTBDMS | 11-O | 21-OAc |

Crystallographic Characterization of Silyl-Ether Protective Groups

Crystallographic analysis of silyl-ether protected steroids reveals distinctive structural features that influence both molecular packing and intermolecular interactions. The tert-butyldimethylsilyl group introduces significant steric bulk in the vicinity of the 3α position, fundamentally altering the molecular shape compared to the unprotected alcohol. This steric influence extends beyond immediate neighbors to affect the overall conformational preferences of the steroid backbone.

X-ray crystallographic studies of related steroid systems demonstrate that silyl ether protective groups typically adopt conformations that minimize steric interactions with the steroid nucleus. The silicon-oxygen bond length in these systems measures approximately 1.63 angstroms, while the tetrahedral geometry around silicon creates characteristic bond angles of approximately 109.5 degrees. These geometric parameters influence the spatial positioning of the bulky tert-butyl and methyl substituents attached to the silicon center.

The presence of the silyl ether group at the 3α position significantly impacts intermolecular hydrogen bonding patterns observed in crystal structures. Unlike the parent tetrahydrocortisone derivatives, which form extensive hydrogen bonding networks through their hydroxyl groups, the silyl-protected derivative exhibits primarily van der Waals interactions between molecules. This difference in intermolecular interactions affects crystal packing efficiency and may influence physical properties such as melting point and solubility.

Crystallographic data for related steroid systems indicate that silyl ether protection often results in the formation of infinite herringbone polymers within the crystal lattice. These packing arrangements arise from optimized intermolecular contacts between the hydrophobic portions of adjacent molecules. The specific packing motifs observed depend on the size and shape of the protective groups employed, with bulkier substituents generally leading to less efficient crystal packing.

Conformational Dynamics in Steroidal Backbone Modifications

The conformational behavior of 3α-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone reflects the complex interplay between protective group steric effects and intrinsic steroid backbone flexibility. Nuclear magnetic resonance spectroscopic studies of similar systems reveal that the steroid nucleus maintains its characteristic rigid framework, while the protective groups exhibit dynamic behavior on the nuclear magnetic resonance timescale. This selective flexibility allows the molecule to adopt optimal conformations for various chemical transformations while preserving the essential stereochemical features of the steroid core.

The tetrahydro nature of this cortisone derivative eliminates the 4,5-double bond present in cortisone itself, fundamentally altering the conformational preferences of the A-ring system. This saturated A-ring adopts a chair conformation similar to cyclohexane, with the 3α-silyl ether substituent occupying an equatorial position to minimize steric strain. The absence of the double bond also removes the planar constraint that characterizes the parent cortisone structure, allowing greater conformational flexibility in this region of the molecule.

Conformational analysis of the side chain region reveals that the 21-acetoxy group can adopt multiple rotational conformations around the carbon-carbon bond connecting it to the steroid nucleus. These conformational states interconvert rapidly at room temperature, as evidenced by the observation of averaged nuclear magnetic resonance signals for the acetate methyl group. The specific populations of these conformational states depend on both intramolecular steric interactions and intermolecular forces present in different solvent environments.

The overall molecular shape of 3α-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone represents a significant departure from the natural hormone profile. The introduction of bulky protective groups increases the molecular volume substantially while altering the distribution of hydrophobic and hydrophilic regions across the molecular surface. These changes have profound implications for molecular recognition events and may influence the compound's behavior in biological systems, despite the primary synthetic utility of the protective groups in chemical transformations.

Table 3: Conformational Parameters and Molecular Dynamics

| Structural Feature | Conformational State | Dynamic Behavior | Temperature Dependence |

|---|---|---|---|

| Steroid A-ring | Chair conformation | Rigid framework | Temperature independent |

| 3α-Silyl ether | Equatorial orientation | Limited rotation | Slight temperature dependence |

| 21-Acetoxy group | Multiple rotamers | Rapid interconversion | Temperature dependent |

| Overall molecular shape | Extended conformation | Moderate flexibility | Solvent dependent |

Properties

IUPAC Name |

[2-[(3R,5R,8S,9S,10S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O6Si/c1-18(30)34-17-24(32)29(33)14-12-22-21-10-9-19-15-20(35-36(7,8)26(2,3)4)11-13-27(19,5)25(21)23(31)16-28(22,29)6/h19-22,25,33H,9-17H2,1-8H3/t19-,20-,21+,22+,25-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHLWMVBBKIGMO-MOBRRXELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747257 | |

| Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83274-72-0 | |

| Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Hydrogenation of Cortisone Derivatives

The synthesis begins with cortisone or its 21-acetyloxy derivative. Catalytic hydrogenation using 10% Pd/C or Pd(OH)₂/C under H₂ atmosphere (1–3 atm) selectively reduces the Δ4 double bond to produce tetrahydro cortisone. This step yields a 5β-hydrogen configuration (allotetrahydrocortisone, allo-THE) as the major product, with minor 5α-epimer formation. Reaction conditions are optimized at 25–40°C in tetrahydrofuran (THF) or ethyl acetate, achieving >85% conversion.

Hydroxyl Protection at C-3α

The 3α-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or 4-dimethylaminopyridine (DMAP). Anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C ensure quantitative silylation within 4–6 hours. Competing reactions at secondary hydroxyl groups (e.g., C-11β, C-17α) are minimized by steric hindrance from the TBDMS group.

Table 1: Reaction Conditions for TBDMS Protection

Acetylation at C-21 Hydroxyl Group

The C-21 hydroxyl is acetylated using acetic anhydride (Ac₂O) in pyridine or with catalytic DMAP. Reaction completion is confirmed by thin-layer chromatography (TLC) within 2 hours at 25°C. Selective acetylation at C-21 is achieved due to the steric protection of C-3α by TBDMS, preventing over-acylation.

Detailed Reaction Mechanisms

Stereoselective Hydrogenation

The Pd-catalyzed hydrogenation of cortisone’s Δ4-3-keto group proceeds via syn-addition of hydrogen, forming the 3α-hydroxy-5β-hydrogen configuration. Density functional theory (DFT) studies suggest that the 5β isomer is favored due to reduced steric strain in the transition state. Side reactions, such as over-reduction of the C-20 ketone, are suppressed by limiting H₂ pressure to 1.5 atm.

Silylation Kinetics

The TBDMS protection follows an SN2 mechanism, where imidazole deprotonates the 3α-hydroxyl, facilitating nucleophilic attack on TBDMSCl. Polar aprotic solvents (e.g., DCM) stabilize the transition state, accelerating the reaction rate. Competing silylation at C-11β or C-17α hydroxyls is negligible (<2%) due to steric hindrance from the steroid backbone.

Acetylation Specificity

Acetic anhydride reacts preferentially with the less hindered C-21 hydroxyl group. Pyridine acts as both a base and solvent, neutralizing HCl byproducts and preventing acid-catalyzed deprotection of TBDMS.

Optimization of Reaction Conditions

Solvent Systems

-

Hydrogenation : THF outperforms toluene due to better Pd dispersion, achieving 89% yield vs. 78% in toluene.

-

Silylation : DCM provides faster reaction kinetics (6 hours) compared to DMF (8 hours).

-

Acetylation : Pyridine ensures >98% conversion, while DMAP-catalyzed reactions in DCM require longer times (4 hours).

Catalytic Additives

Lithium chloride (LiCl) in hydrogenation steps enhances Pd activity by stabilizing colloidal Pd particles, increasing yield to 92%. Cadmium chloride (CdCl₂) additives in silylation reduce side-product formation by 15%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: Reduction reactions can be used to convert the keto groups to hydroxy groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The silyl ether group can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Tetrabutylammonium fluoride, imidazole.

Major Products Formed

Oxidation: Introduction of additional keto or carboxylic acid groups.

Reduction: Formation of diols or alcohols.

Substitution: Replacement of silyl ether with other functional groups.

Scientific Research Applications

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.

Biology: Studied for its potential effects on biological pathways involving steroid hormones.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the activation or inhibition of transcription factors and the regulation of downstream signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3α-O-TBDMS 21-Acetyloxy Tetrahydro Cortisone with key analogs:

| Compound Name | CAS Number | Key Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3α-O-TBDMS 21-Acetyloxy Tetrahydro Cortisone* | Not explicitly listed | 3α-TBDMS, 21-Acetyloxy | ~566.8 (estimated) | High lipophilicity, metabolic stability |

| 3β-O-TBDMS Tetrahydro Cortisone | 1216505-58-6 | 3β-TBDMS | ~506.7 (estimated) | Stereochemical variation at C3 |

| (3α,5β)-O-TBDMS 21-Acetyloxy Tetrahydro Cortisol | 123040-16-4 | 3α-TBDMS, 21-Acetyloxy, 11β-OH | ~582.8 (estimated) | Cortisol backbone with 11β-hydroxyl |

| Hydrocortisone 21-Acetate | 50-03-3 | 21-Acetyloxy | 404.51 | Prodrug, moderate lipophilicity |

| Tetrahydrocortisone | 53-05-4 | None (parent compound) | 364.48 | Natural metabolite, polar |

*Molecular weight estimated based on Tetrahydrocortisone (364.48) + TBDMS (+142.28) + Acetyloxy (+60.05).

Key Observations:

TBDMS Group Impact: The TBDMS group increases molecular weight by ~142 g/mol and significantly enhances lipophilicity compared to non-silylated analogs (e.g., Tetrahydrocortisone) . The 3α vs. 3β configuration (e.g., 3α-O-TBDMS vs.

21-Acetyloxy Group :

- Shared with Hydrocortisone 21-Acetate, this group may improve membrane permeability or delay hydrolysis compared to free hydroxyl derivatives .

Backbone Differences :

Stability and Metabolic Considerations

- TBDMS Stability : The TBDMS group is resistant to enzymatic degradation but can be cleaved under acidic conditions or with fluoride ions (e.g., TBAF, as in ) . This contrasts with acetylated derivatives (e.g., Hydrocortisone 21-Acetate), which are prone to esterase-mediated hydrolysis .

- Synergistic Effects : The combination of TBDMS (3α) and acetyloxy (21) may confer dual protection against phase I/II metabolism, extending half-life compared to singly modified analogs .

Biological Activity

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone is a synthetic derivative of cortisone, a corticosteroid with significant biological activity. This compound is designed to enhance the pharmacological properties of cortisone while potentially reducing its side effects. The biological activities of this compound include anti-inflammatory, antioxidant, and neuroprotective effects, which are critical for its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{23}H_{38}O_4Si

- Molecular Weight : 414.63 g/mol

- Appearance : White solid

This compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents, making it suitable for various biological assays .

Anti-inflammatory Activity

Research has demonstrated that derivatives of cortisone, including this compound, exhibit significant anti-inflammatory properties. A study evaluated the effects of similar compounds on pro-inflammatory cytokines in keratinocytes stimulated by TNFα. The findings revealed that these compounds could inhibit the expression and secretion of NFκB target cytokines, such as IL-8 and IL-1α, thereby reducing inflammation .

Table 1: Inhibition of Pro-inflammatory Cytokines by SCA and SCB Compounds

| Compound | Concentration (µM) | IL-8 Inhibition (%) | IL-1α Inhibition (%) |

|---|---|---|---|

| SCA | 10 | 100 | 85 |

| SCB | 10 | 95 | 80 |

| Control | - | 0 | 0 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that the antioxidant activity of SCA and SCB derivatives was significantly higher compared to control cortisone, suggesting that these modifications enhance the compound's ability to neutralize free radicals .

Table 2: Antioxidant Capacity Comparison

| Compound | Antioxidant Capacity (µmol Trolox equivalents/g) |

|---|---|

| SCA | 1375 |

| SCB | 1265 |

| Cortisone | 0.13 |

Neuroprotective Properties

Neuroprotection is another critical aspect of the biological activity of this compound. In vitro studies demonstrated that pre-treatment with SCA and SCB could mitigate glutamate-induced neurotoxicity in rat cerebral cortex neurons. This effect was not observed with traditional glucocorticoids like betamethasone, indicating a unique neuroprotective mechanism associated with the modified structure .

Table 3: Neuroprotective Effects on Cell Viability

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Glutamate | 20 |

| SCA + Glutamate | 35 |

| SCB + Glutamate | 40 |

Case Studies

A notable case study involved the evaluation of SCA and SCB compounds derived from biotransformation processes using Rhodococcus rhodnii. These compounds exhibited not only reduced genotoxicity but also enhanced therapeutic profiles compared to standard cortisone. The study highlighted their potential for developing safer corticosteroid alternatives with fewer side effects .

Q & A

Q. What are the critical steps in synthesizing 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone, and how do reaction conditions influence yield?

The synthesis involves sequential protection of hydroxyl groups. First, tert-butyldimethylsilyl (TBDMS) chloride is used to protect the 3α-hydroxyl group under anhydrous conditions with imidazole as a catalyst . Acetylation at the 21-position follows using acetic anhydride and a base like pyridine. Key factors include:

- Catalyst selection : Imidazole ensures efficient silylation by scavenging HCl .

- Temperature control : Silylation typically occurs at 0–25°C to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product .

Q. How can researchers verify the structural identity of this compound using spectroscopic methods?

- NMR : H and C NMR confirm the TBDMS group (δ ~0.1–0.3 ppm for Si-CH) and acetyl resonance (δ ~2.0–2.1 ppm for CHCO) .

- Mass spectrometry (HRMS) : Look for [M+Na] or [M+H] peaks matching the molecular formula (e.g., CHOSi for the TBDMS-acetyl derivative) .

- IR : Absorbance at ~1740 cm confirms ester (acetyl) groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Hydrolysis risk : The TBDMS group is sensitive to acidic or aqueous conditions. Store under inert gas (N/Ar) at −20°C in anhydrous DMSO or acetonitrile .

- Light sensitivity : Protect from UV exposure to prevent degradation of the steroid backbone .

Advanced Research Questions

Q. How does the introduction of TBDMS and acetyl groups affect glucocorticoid receptor (GR) binding affinity compared to unmodified cortisone?

- TBDMS : Enhances lipophilicity, potentially improving membrane permeability but may sterically hinder GR binding.

- 21-Acetyl : Stabilizes the 21-hydroxyl group, reducing metabolic inactivation by 11β-hydroxysteroid dehydrogenase (11β-HSD) .

- Assay design : Use GR reporter gene assays (e.g., luciferase in HEK293 cells) with cortisol as a positive control. Compare EC values for modified vs. native cortisone .

Q. What metabolic pathways are implicated in the breakdown of this compound, and how can its metabolites be quantified in biological matrices?

- Phase I metabolism : Hepatic CYP3A4 likely oxidizes the tetrahydro core, while esterases hydrolyze the 21-acetyl group .

- Phase II metabolism : Glucuronidation at the 3α-OH (after TBDMS deprotection) .

- Analytical method : LC-MS/MS with deuterated internal standards (e.g., Tetrahydro Cortisone-d5 ) in urine or plasma. Use a C18 column and MRM transitions for quantification .

Q. How do crystal packing interactions influence the solubility and bioavailability of this compound?

- Crystallography : Analyze single-crystal X-ray data to identify hydrogen bonds (e.g., C=O⋯H–O) and van der Waals interactions involving TBDMS .

- Hirshfeld surface analysis : Quantify contributions of H-bonding (e.g., O–H contacts) vs. hydrophobic (C–H) interactions to predict solubility .

- Solubility testing : Compare experimental solubility in PBS (pH 7.4) with computational predictions using Hansen solubility parameters .

Q. What strategies can resolve contradictions in reported biological activity data for tetrahydro cortisone derivatives?

- Source variability : Verify compound purity (>99% by HPLC) and stereochemistry (3α vs. 3β configurations) using chiral columns .

- Assay standardization : Use harmonized protocols (e.g., cell line, incubation time) across labs. Include positive controls (e.g., dexamethasone for GR activity) .

- Meta-analysis : Pool data from multiple studies (e.g., cortisol/cortisone ratios in CVD models ) to identify dose-response trends obscured by small sample sizes.

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for silylation to avoid premature deprotection .

- Analytical validation : Cross-validate NMR and MS data with commercial references (e.g., CAS 123040-16-4 ) to ensure accuracy.

- Biological assays : Account for interspecies differences in 11β-HSD activity when extrapolating results from animal models to humans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.